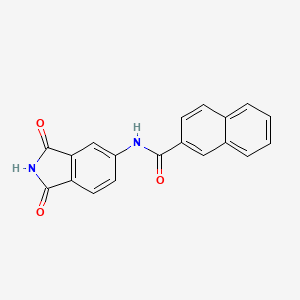

N-(1,3-dioxoisoindolin-5-yl)-2-naphthamide

Description

Properties

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2O3/c22-17(13-6-5-11-3-1-2-4-12(11)9-13)20-14-7-8-15-16(10-14)19(24)21-18(15)23/h1-10H,(H,20,22)(H,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFDAMWGVWEBIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindolin-5-yl)-2-naphthamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One common approach is to react 5-amino-1,3-dioxoisoindoline with 2-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindolin-5-yl)-2-naphthamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted isoindoline derivatives.

Scientific Research Applications

N-(1,3-dioxoisoindolin-5-yl)-2-naphthamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

Biology: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

Industry: Utilized in the production of dyes, pigments, and polymer additives.

Mechanism of Action

The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-2-naphthamide involves its interaction with specific molecular targets and pathways. The compound can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. It can also inhibit the activity of certain enzymes involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The compound’s closest analogs differ in substituents attached to the phthalimide core or the amide-linked aromatic group. Key examples include:

(a) 3-Chloro-N-phenyl-phthalimide (Fig. 1, )

- Structure : Chlorine substituent at the 3-position of the phthalimide core and a phenyl group at the N-position.

- Applications: Used in synthesizing polyimide monomers like 3,3'-bis(N-phenylphthalimide). The chlorine atom enhances reactivity in polymerization, while the phenyl group contributes to thermal stability .

- Comparison: Unlike the target compound, this analog lacks the extended aromatic system of 2-naphthamide, resulting in lower molecular weight (MW = 257.67 g/mol vs. ~335 g/mol for the target compound). The chloro group may increase electrophilicity, whereas the naphthamide group in the target compound likely improves solubility in non-polar solvents.

(b) N-(2-Benzyl-1,3-dioxoisoindolin-5-yl)-2-phenylacetamide (–4)

- Structure : Benzyl group at the phthalimide’s N-position and a phenylacetamide substituent.

- Analytical Data : Observed (M+H)+ = 371.139 (calc. 371.14), with UPLC purity >99% .

- Comparison: The benzyl group introduces steric hindrance compared to the naphthamide’s planar structure.

(c) 2-(2-((1,3-Dioxoisoindolin-2-yl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-nitrophenyl)acetamide ()

- Structure : Hybrid system combining phthalimide with a thiazolone ring and a nitroaryl group.

- Synthesis : Prepared via refluxing 1-(1,3-dioxoisoindolin-2-yl)thiourea with N-arylmaleimide in acetic acid .

- Comparison : The nitro group enhances electron-withdrawing effects, while the thiazolone ring introduces hydrogen-bonding capacity. This contrasts with the target compound’s reliance on naphthamide for hydrophobic interactions.

Crystallographic and Analytical Techniques

- Crystallography: Tools like SHELX , ORTEP-3 , and WinGX are critical for structural elucidation of similar compounds.

- Mass Spectrometry : The (M+H)+ values for analogs (e.g., 371.139 for the benzyl derivative ) highlight the utility of high-resolution MS in differentiating substituent effects.

Biological Activity

N-(1,3-dioxoisoindolin-5-yl)-2-naphthamide, a compound derived from the isoindoline scaffold, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent, neuroprotective properties, and other pharmacological effects. The synthesis and evaluation of this compound and its derivatives are discussed, highlighting significant findings from recent research.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as phthalimides, which have been extensively studied for their therapeutic potential. The synthesis typically involves the condensation of 2-naphthoyl chloride with 1,3-dioxoisoindoline under appropriate conditions to yield the desired product.

Table 1: General Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C16H13N1O3 |

| Molecular Weight | 273.28 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | 180-182 °C |

Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, a series of phthalimide derivatives were evaluated against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). The results indicated that these compounds inhibited cell proliferation effectively.

Case Study: Cytotoxicity Evaluation

A study conducted by Aliabadi et al. reported that certain derivatives demonstrated IC50 values ranging from 10 to 30 µM against HeLa cells, indicating potent cytotoxic effects compared to standard chemotherapeutic agents like doxorubicin .

Neuroprotective Effects

The neuroprotective potential of this compound has also been investigated. In vitro assays using PC12 neuronal cells showed that this compound could protect against oxidative stress induced by hydrogen peroxide (H2O2). The mechanism appears to involve the modulation of apoptotic pathways and inhibition of caspase activity.

Table 2: Neuroprotective Activity Against H2O2-Induced Cell Death

| Compound | IC50 (µM) | Protection (%) |

|---|---|---|

| This compound | 15 ± 2 | 75 ± 5 |

| Rivastigmine | 20 ± 3 | 60 ± 4 |

Cholinesterase Inhibition

Another significant aspect of the biological activity of this compound is its ability to inhibit acetylcholinesterase (AChE), making it a candidate for Alzheimer's disease treatment. Research indicates that certain derivatives exhibit AChE inhibitory activity with IC50 values comparable to established inhibitors like rivastigmine .

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins such as AChE and DNMT1 (DNA methyltransferase 1). These studies suggest that the compound interacts with key amino acid residues in the active sites of these enzymes, potentially leading to their inhibition.

Table 3: Binding Affinities to Target Proteins

| Protein | Binding Affinity (kcal/mol) |

|---|---|

| AChE | -9.5 |

| DNMT1 | -8.7 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1,3-dioxoisoindolin-5-yl)-2-naphthamide, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves coupling 2-naphthoyl chloride with a 1,3-dioxoisoindolin-5-amine precursor under anhydrous conditions. Refluxing in dichloromethane (DCM) with a base like triethylamine (Et3N) at room temperature for 2–4 hours is recommended . Purity is enhanced via recrystallization from ethanol or acetonitrile, monitored by TLC. Avoid prolonged heating to prevent decomposition of the isoindolinone ring .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic protons (δ 7.1–8.5 ppm for naphthamide) and carbonyl signals (δ 165–175 ppm for isoindolinone).

- IR Spectroscopy : Confirm C=O stretches (~1700 cm<sup>-1</sup>) and secondary amide N–H (~3300 cm<sup>-1</sup>).

- X-ray Crystallography : Use SHELXL (SHELX suite) for small-molecule refinement. ORTEP-3 or WinGX can generate thermal ellipsoid plots to validate hydrogen bonding patterns .

Q. How can computational tools predict its supramolecular interactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model hydrogen bonding and π-π stacking. Graph set analysis (via Mercury software) classifies intermolecular interactions, critical for crystal engineering .

Advanced Research Questions

Q. How to resolve contradictions in reported synthetic yields across studies?

- Methodological Answer : Discrepancies often arise from solvent choice (polar aprotic vs. halogenated solvents) and stoichiometry. Systematic optimization using Design of Experiments (DoE) can identify critical factors (e.g., molar ratios, temperature). For example, excess 2-naphthoyl chloride (1.2 eq.) improves yield but requires precise quenching to avoid side products .

Q. What strategies validate target engagement in biological assays?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to enzymes like proteases or kinases.

- Cellular Thermal Shift Assay (CETSA) : Confirm intracellular target stabilization.

- Structure-Activity Relationship (SAR) : Modify the naphthamide or isoindolinone moieties (e.g., halogenation) to correlate structural changes with potency .

Q. How to address crystallographic disorder in the isoindolinone ring?

- Methodological Answer : High-resolution data (≤ 0.8 Å) and TWINLAW (in SHELXL) resolve twinning. Partial occupancy refinement or anisotropic displacement parameters (ADPs) mitigate disorder. Hydrogen bonding networks (e.g., N–H⋯O=C) stabilize the crystal lattice, reducing thermal motion .

Q. What computational methods predict off-target effects in drug discovery?

- Methodological Answer : Molecular docking (AutoDock Vina) screens against protein databases (PDB). Pharmacophore modeling (Phase software) identifies shared interaction motifs with unintended targets. Combine with MD simulations (GROMACS) to assess binding stability .

Q. How to analyze regioselectivity in electrophilic substitution reactions on the naphthamide ring?

- Methodological Answer :

- Hammett Plot Analysis : Quantify electronic effects of substituents using σpara/σmeta values.

- NMR Chemical Shift Additivity : Predict preferred substitution sites (e.g., C-6 vs. C-7 of naphthamide) based on anisotropic shielding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.